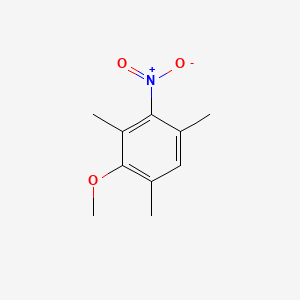
2-Methoxy-4-nitro-1,3,5-trimethylbenzene
Descripción general
Descripción
2-Methoxy-4-nitro-1,3,5-trimethylbenzene is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzene, where the benzene ring is substituted with a methoxy group (-OCH3), three methyl groups (-CH3), and a nitro group (-NO2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene typically involves the nitration of 2-methoxy-1,3,5-trimethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agent. The reaction is usually conducted at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to maintain the reaction conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-nitro-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy, methyl, or nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Methoxy-4-nitro-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and methyl groups can influence the compound’s reactivity and binding affinity. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, depending on the specific reaction conditions and targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 2-methoxy-1,3,5-trimethyl-: Lacks the nitro group, making it less reactive in redox reactions.
Benzene, 2-methoxy-1,3,5-trimethyl-4-amino-: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity.
Benzene, 2-methoxy-1,3,5-trimethyl-4-hydroxy-: Has a hydroxyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
2-Methoxy-4-nitro-1,3,5-trimethylbenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of methoxy, methyl, and nitro groups on the benzene ring provides a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-methoxy-1,3,5-trimethyl-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO3/c1-6-5-7(2)10(14-4)8(3)9(6)11(12)13/h5H,1-4H3 |
Clave InChI |
LDBLBZILEXGERJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)OC)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





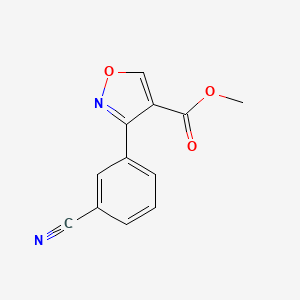
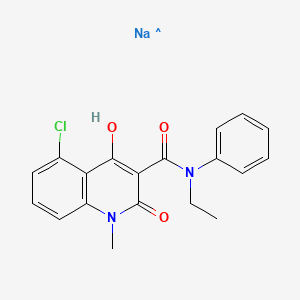
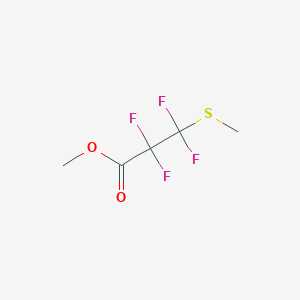



![tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane](/img/structure/B8675340.png)
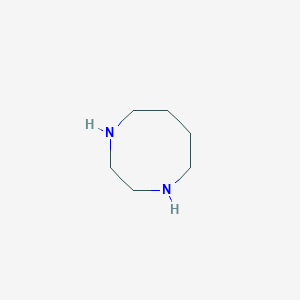
![5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8675370.png)
